molecular formula C16H17Cl2N3O2 B4726295 5-(2,4-DICHLOROPHENYL)-N-(1-METHYL-4-PIPERIDYL)-3-ISOXAZOLECARBOXAMIDE

5-(2,4-DICHLOROPHENYL)-N-(1-METHYL-4-PIPERIDYL)-3-ISOXAZOLECARBOXAMIDE

Cat. No.: B4726295
M. Wt: 354.2 g/mol
InChI Key: FRERYSGLWBTHTQ-UHFFFAOYSA-N
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Description

5-(2,4-DICHLOROPHENYL)-N-(1-METHYL-4-PIPERIDYL)-3-ISOXAZOLECARBOXAMIDE is a synthetic organic compound that belongs to the class of isoxazolecarboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-DICHLOROPHENYL)-N-(1-METHYL-4-PIPERIDYL)-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the Piperidyl Group: This step might involve a nucleophilic substitution reaction where a piperidine derivative is introduced.

    Attachment of the 2,4-Dichlorophenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the piperidyl group.

    Reduction: Reduction reactions could target the isoxazole ring or the carbonyl group.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it could be studied for its interactions with various biological targets, such as enzymes or receptors.

Medicine

The compound might have potential therapeutic applications, such as acting as a drug candidate for treating neurological disorders.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-(2,4-DICHLOROPHENYL)-N-(1-METHYL-4-PIPERIDYL)-3-ISOXAZOLECARBOXAMIDE would depend on its specific interactions with molecular targets. It might act by binding to a receptor or enzyme, thereby modulating its activity. The pathways involved could include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(2,4-Dichlorophenyl)-3-isoxazolecarboxamide: Lacks the piperidyl group.

    N-(1-Methyl-4-piperidyl)-3-isoxazolecarboxamide: Lacks the dichlorophenyl group.

    5-Phenyl-N-(1-methyl-4-piperidyl)-3-isoxazolecarboxamide: Has a phenyl group instead of a dichlorophenyl group.

Uniqueness

The presence of both the 2,4-dichlorophenyl group and the 1-methyl-4-piperidyl group in the same molecule might confer unique pharmacological properties, such as increased potency or selectivity for a particular biological target.

Properties

IUPAC Name

5-(2,4-dichlorophenyl)-N-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3O2/c1-21-6-4-11(5-7-21)19-16(22)14-9-15(23-20-14)12-3-2-10(17)8-13(12)18/h2-3,8-9,11H,4-7H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRERYSGLWBTHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=NOC(=C2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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